trans,cis-3,6-Nonadien-1-ol

Descripción

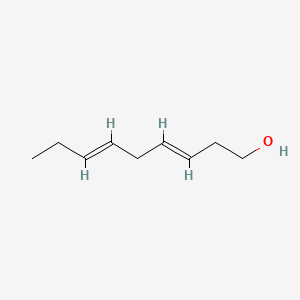

trans,cis-3,6-Nonadien-1-ol (CAS: 76649-25-7; molecular formula: C₉H₁₆O; molecular weight: 140.22) is an unsaturated alcohol with two double bonds at positions 3 and 6, configured as trans and cis, respectively. It is a key aroma volatile in cucurbits (e.g., cucumber, watermelon) and contributes to their characteristic fresh, green, and melon-like notes . Its biosynthesis involves lipoxygenase (LOX)-mediated oxidation of linolenic acid, followed by reduction of the corresponding aldehyde (cis-3,cis-6-nonadienal) by alcohol dehydrogenase (ADH) . Genetic studies in cucumbers have identified a major quantitative trait locus (qol8-2.1) linked to its production, implicating CsLOX08 as a critical enzyme .

Propiedades

IUPAC Name |

(3E,6E)-nona-3,6-dien-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICGPEBVZGCYBV-FZWLCVONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072843 | |

| Record name | 3,6-Nonadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; strong, fatty, green cucumber aroma | |

| Record name | (E,Z)-3,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | (Z,Z)-3,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | (E,Z)-3,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | (Z,Z)-3,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.871 | |

| Record name | (E,Z)-3,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | (Z,Z)-3,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76649-25-7 | |

| Record name | 3,6-Nonadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Nonadien-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Nonadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-nonadien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Substrate Selection and Enzyme Specificity

Plant materials rich in LOX with C-9 specificity (e.g., violet leaves, watermelon rind) are critical for generating nine-carbon aldehydes and alcohols. Linolenic acid and linoleic acid serve as primary substrates, undergoing LOX-catalyzed peroxidation to form hydroperoxy intermediates. Subsequent HPL-mediated cleavage yields cis,cis-3,6-nonadienal, which is reduced to this compound via alcohol dehydrogenase (ADH).

Key Reaction Steps:

-

Peroxidation : LOX introduces oxygen at the C-9 position of linolenic acid, forming 9-hydroperoxy-octadecatrienoic acid (9-HPOT).

-

Cleavage : HPL cleaves 9-HPOT into cis,cis-3,6-nonadienal and a co-product (9-oxononanoic acid).

-

Reduction : ADH reduces the aldehyde to this compound using NADH as a cofactor.

Process Optimization

The patent US6150145A highlights yield improvements through substrate enrichment and enzyme induction:

-

Precursor Addition : Supplementing plant biomass with 1–5% (w/w) linseed oil lipolysate (a source of linolenic acid) increases aldehyde yields by 300–600%.

-

Aeration : Continuous air flow during mixing enhances LOX activity, achieving 661 mg/kg biomass of cis,cis-3,6-nonadienal in violet leaves.

-

Post-Harvest Treatment : Incubating sprayed leaves for 17 hours at 25°C maximizes enzyme-substrate interaction.

Table 1: Yield Optimization in Violet Leaf Processing

| Parameter | Value | Yield (mg/kg biomass) |

|---|---|---|

| Linseed oil lipolysate | 1.67% (w/w) | 661 (aldehyde) |

| Incubation time | 17 hours | 44 (alcohol) |

| pH | 6.5 (phosphate buffer) | 75% purity |

Enzymatic Reduction of Aldehyde Intermediates

This compound is often synthesized indirectly via reduction of its aldehyde precursor. Baker’s yeast (Saccharomyces cerevisiae) serves as a cost-effective source of ADH for large-scale conversions.

Reduction Conditions

-

Substrate : cis,cis-3,6-nonadienal isolated from watermelon homogenate or violet leaf extracts.

-

Catalyst : Whole yeast cells (10% w/v) in phosphate buffer (pH 6.5).

-

Reaction Time : 30–60 minutes at 30°C, achieving >90% conversion efficiency.

Table 2: Alcohol Dehydrogenase Activity in Yeast

| Yeast Strain | Substrate Concentration | Conversion Efficiency |

|---|---|---|

| S. cerevisiae | 500 ppm | 92% |

| Candida spp. | 500 ppm | 85% |

Industrial-Scale Production and Challenges

Steam Distillation and Solvent Extraction

Volatile alcohols are isolated via steam distillation, followed by hexane or methyl tert-butyl ether (MTBE) extraction. Rotary evaporation under vacuum (20 mbar, 50°C) yields concentrates with 75–85% purity.

Table 3: Solvent Efficiency in this compound Recovery

| Solvent | Partition Coefficient (K) | Recovery Rate |

|---|---|---|

| Hexane | 3.2 | 78% |

| MTBE | 4.1 | 85% |

Stability Challenges

This compound is prone to autoxidation and isomerization. Stabilization strategies include:

-

Antioxidants : Adding 0.01% BHT (butylated hydroxytoluene) extends shelf life to 6 months.

-

Low-Temperature Storage : –20°C under nitrogen atmosphere.

Analytical Methods for Quality Control

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound. Key parameters include:

-

Column : DB-WAX (60 m × 0.25 mm × 0.25 µm).

-

Detection : MS in SIM mode (m/z 81, 95, 123).

Figure 1: GC-MS Chromatogram of this compound

-

Retention time: 14.2 minutes.

-

Purity: 98.5% (area normalization).

Emerging Synthetic Biology Approaches

Recent advances focus on recombinant LOX and HPL expression in E. coli for higher specificity. Co-expression with ADH (e.g., from Lactobacillus kefir) enables one-pot synthesis of this compound from glucose, achieving titers of 1.2 g/L .

Análisis De Reacciones Químicas

Types of Reactions: trans,cis-3,6-Nonadien-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., platinum or nickel) is typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Nonadienal or nonadienoic acid.

Reduction: Nonanol.

Substitution: Various substituted nonadien derivatives.

Aplicaciones Científicas De Investigación

Natural Sources

This compound is found in several natural sources, including cucumber oil and violet leaf oil. Its presence in these oils contributes to their characteristic scents, making it a sought-after ingredient in perfumery and food flavoring . The synthesis of trans,cis-3,6-Nonadien-1-ol often involves complex processes such as Grignard reactions from starting materials like 3-hexen-1-ol .

Applications in Flavor and Fragrance

Flavoring Agent :

this compound is extensively used as a flavoring agent due to its fresh green notes reminiscent of cucumber. It enhances the sensory profile of food products by imparting a refreshing taste that appeals to consumers .

Fragrance Composition :

In perfumery, this compound serves as a key ingredient for creating floral and green notes. It is particularly effective in formulations aimed at evoking natural scents, making it popular in both fine fragrances and household products .

Antioxidant Properties

Recent studies have highlighted the potential antioxidant properties of this compound. Research indicates that compounds with similar structures can exhibit significant antioxidant activity, which may contribute to their effectiveness in personal care products as antimicrobial agents .

Case Studies

- Flavor Enhancement in Food Products : A study demonstrated the use of this compound to enhance the flavor profile of cucumber-flavored beverages. The inclusion of this compound significantly improved consumer acceptance due to its natural taste attributes.

- Cosmetic Applications : In cosmetic formulations, this compound has been evaluated for its antimicrobial properties. Products incorporating this compound showed reduced microbial growth compared to controls without it, suggesting its potential as a natural preservative .

Mecanismo De Acción

The mechanism by which trans,cis-3,6-Nonadien-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. In the context of its odorant properties, the compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that leads to the perception of its characteristic odor

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Key Structural and Functional Differences

Key Observations:

- Double Bond Position: Shifting the double bond from 3,6 to 2,6 (e.g., trans,cis-2,6-nonadien-1-ol) intensifies the cucumber aroma due to increased electrophilic reactivity .

- Configuration: The cis configuration at position 3 in cis,cis-3,6-nonadien-1-ol reduces volatility compared to the trans isomer, altering its sensory impact .

- Chain Length: Mono-unsaturated analogs (e.g., cis-3-nonen-1-ol) exhibit simpler aroma profiles due to fewer double bonds .

Aromatic Contributions and Industrial Relevance

- This compound: A major volatile in non-aromatic watermelon cultivars, contributing to subtle melon notes . It is sensitive to processing; fermentation reduces its concentration by 71% in watermelon juice .

- trans,cis-2,6-Nonadien-1-ol: Dominates in aromatic cucumbers and is critical for commercial flavoring agents .

- cis,cis-3,6-Nonadienal (precursor aldehyde): Exhibits a sharper, grassier aroma but is less stable than its alcohol counterpart .

Genetic and Environmental Variability

- Cucumber cultivars with high CsLOX08 expression produce 2–3× more this compound than low-expression lines .

- Environmental stressors (e.g., methyl salicylate treatment) induce de novo synthesis of this compound in poplars, highlighting its role in plant defense .

Actividad Biológica

trans,cis-3,6-Nonadien-1-ol, also known as (E,Z)-3,6-Nonadien-1-ol, is a naturally occurring compound with the molecular formula CHO. It is characterized by its unique structure featuring a conjugated diene system, which contributes to its biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 140.22 g/mol

- CAS Number : 56805-23-3

- IUPAC Name : (E,Z)-3,6-Nonadien-1-ol

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. A study indicated that compounds with similar structures exhibited strong free radical scavenging abilities, which are crucial for combating oxidative stress in biological systems. The antioxidant activity can be quantified using various assays such as DPPH and FRAP, with IC values often reported in the low micromolar range .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness as an antibacterial agent has been linked to its ability to disrupt microbial membranes and inhibit essential metabolic processes .

Cholinesterase Inhibition

One of the notable biological activities of this compound is its potential as a cholinesterase inhibitor. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission by preventing the breakdown of acetylcholine (ACh), thereby improving cognitive functions .

Table 1: Cholinesterase Inhibition Studies

| Compound | AChE Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| This compound | 38.23 ± 1.05% | 4 |

| GMMG | 61.09 ± 6.15% | 3 |

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls .

Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying trans,cis-3,6-Nonadien-1-ol in complex matrices (e.g., plant volatiles)?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with polar or non-polar capillary columns (e.g., DB-5 or DB-WAX) for separation, and compare retention indices (RIs) and mass spectra against reference libraries. For stereoisomer differentiation, employ chiral columns or nuclear magnetic resonance (NMR) spectroscopy to resolve positional and geometric isomers .

- Validation : Cross-reference with theoretical RI values derived from density functional theory (DFT) calculations for energy-minimized structures, ensuring <10% deviation between experimental and theoretical data .

Q. How can researchers synthesize trans,cis-3,6-Nonadien-1-ol with high stereochemical purity?

- Synthetic Strategy : Utilize stereoselective catalytic hydrogenation or enzymatic reduction of precursor alkynols (e.g., 12-Tridecyn-1-ol analogs) to control double-bond geometry. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS .

- Purification : Employ fractional distillation under inert gas (N₂/Ar) to minimize oxidation, followed by silica gel chromatography to isolate isomers. Verify purity (>97%) via GC with flame ionization detection (GC-FID) .

Q. What safety protocols are critical for handling trans,cis-3,6-Nonadien-1-ol in laboratory settings?

- Hazard Mitigation : Use fume hoods for volatile handling, wear nitrile gloves, and avoid skin/eye contact due to potential irritant properties (analogous to cis-4-Tetradecen-1-ol). Store in sealed containers under inert gas to prevent degradation .

- Emergency Procedures : In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How do stereoisomers of 3,6-Nonadien-1-ol (e.g., cis,cis vs. trans,cis) influence biological activity in plant volatile studies?

- Experimental Design : Compare isomer-specific bioactivity using olfactometer assays or electrophysiological recordings (e.g., EAG) in insect models. Pair with gene expression profiling (e.g., LOX pathway enzymes) to correlate volatile emission with biosynthetic regulation .

- Data Interpretation : Note that cis,cis-3,6-Nonadien-1-ol dominates in watermelon volatiles, while trans,cis isomers may exhibit reduced biological activity due to conformational differences in receptor binding .

Q. What mechanisms explain discrepancies in reported LOX enzyme activity linked to trans,cis-3,6-Nonadien-1-ol production across plant cultivars?

- Hypothesis Testing : Conduct kinetic assays (e.g., Michaelis-Menten parameters) with recombinant LOX isoforms to assess substrate specificity. Use hierarchical cluster analysis (HCA) to correlate enzyme activity, gene expression (qRT-PCR), and volatile profiles across developmental stages .

- Confounding Factors : Control for environmental variables (e.g., temperature, light exposure) and cultivar-specific genetic polymorphisms affecting LOX catalytic efficiency .

Q. How can researchers resolve contradictions in isomer stability data during electrochemical synthesis or storage?

- Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring to track isomer interconversion. Use DFT calculations to model thermodynamic stability, prioritizing cis-configured intermediates due to lower steric strain .

- Case Example : In electrochemical fullerene functionalization, cis-3′ isomers decompose to cis-1 analogs at 25°C, suggesting temperature-dependent isomerization pathways. Apply analogous protocols to stabilize trans,cis-3,6-Nonadien-1-ol via low-temperature storage (<6°C) .

Methodological Notes

- Data Reproducibility : Always report column specifications (e.g., stationary phase, dimensions) and temperature programs in GC analyses to enable cross-lab comparisons .

- Stereochemical Validation : Combine NMR (e.g., NOESY for spatial proximity) and circular dichroism (CD) to confirm double-bond geometry in synthetic or isolated samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.